3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-piperidin-4-yl-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12-10-3-1-2-4-11(10)14-15-16(12)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUDOMNRDIVCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of 4-benzotriazol-2-yl-piperidine in the presence of phosphorus oxychloride (POCl3). The reaction conditions include:
Reagents: 4-benzotriazol-2-yl-piperidine, POCl3
Solvent: Anhydrous conditions
Temperature: Elevated temperatures to facilitate cyclization
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, certain analogs have been tested against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards tumor cells over normal cells .
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that these compounds may modulate dopamine and serotonin pathways, providing a basis for further research into their therapeutic potential in neuropharmacology .
Chemical Intermediates
Synthesis of Novel Compounds
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for functionalization at various positions, facilitating the development of new pharmaceuticals and agrochemicals. The compound can be modified to create derivatives with enhanced biological activity or improved pharmacokinetic properties .
Material Science Applications
In material science, derivatives of this compound are being investigated for their potential use in developing new materials with specific electronic or optical properties. The incorporation of triazine rings into polymer matrices has shown promise in enhancing thermal stability and mechanical strength, making them suitable for applications in coatings and composites .
Summary Table of Applications
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound against breast cancer cell lines. The results indicated that specific modifications to the piperidine ring significantly enhanced cytotoxicity compared to the parent compound. This research highlights the importance of structural optimization in developing effective anticancer agents .
Case Study 2: Neuropharmacological Research
In an investigation into neuroprotective effects, researchers synthesized several derivatives based on this compound and assessed their impact on neuroblastoma cells. The findings suggested that certain derivatives could protect against oxidative stress-induced apoptosis, indicating potential for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to oxidoreductase enzymes, enhancing antibacterial and antifungal activities . The compound’s structure allows it to interact with various proteins, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Structural Analogues with Modifications on the Phenyl/Triazinone Core
Herbicidal Derivatives
- 3-(4-Chloro-2-fluoro-5-substituted phenyl)benzo[d][1,2,3]triazin-4(3H)-one derivatives
These compounds exhibit potent herbicidal activity, targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). For instance, compound 15bu (6-(2-hydroxy-6-oxocyclohex-1-ene-1-carbonyl)-5-methyl-3-(2-methylbenzyl)benzo[d][1,2,3]triazin-4(3H)-one) demonstrated an IC50 of 36 nM against HPPD, surpassing the reference herbicide mesotrione (IC50 = 289 nM) by 8-fold .
| Compound | Substituents on Triazinone Core | Target Activity | IC50 (nM) | Reference |
|---|---|---|---|---|
| 15bu | Cyclohexene carbonyl, methylbenzyl | HPPD Inhibition | 36 | |
| Mesotrione (Ref.) | - | HPPD Inhibition | 289 |
Agrochemical Derivatives
- 3-(Pyridin-2-yl)benzenesulfonamide derivatives and 3-(2-(piperazin-1-yl)ethyl)benzo[d][1,2,3]triazin-4(3H)-one derivatives
These analogues, synthesized via nucleophilic substitution, showed efficacy as herbicides and nematocides. Compound A46 (3-(2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,2,3]triazin-4(3H)-one) achieved 67% yield and demonstrated in vivo inhibitory activity at 20 mg/L .
Piperidine/Piperazine-Linked Analogues
CNS-Active Derivatives
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives Though structurally distinct (isoxazole vs.
GPR139 Agonists
- TAK-041 (Benzo[d][1,2,3]triazin-4(3H)-one scaffold) vs. Thieno[2,3-d][1,2,3]triazin-4(3H)-one derivatives Replacement of the benzo-triazinone core in TAK-041 with a thieno-triazinone scaffold (e.g., compound 8e) improved GPR139 agonist potency 3-fold (EC50 = 22.1 nM vs. TAK-041’s EC50 = 50–70 nM). Substituents like para-methyl or chloro further enhanced activity .
| Compound | Core Scaffold | Functional Potency (EC50, nM) | Reference |
|---|---|---|---|
| TAK-041 | Benzo[d][1,2,3]triazin-4(3H)-one | 50–70 | |
| 8e | Thieno[2,3-d][1,2,3]triazin-4-one | 22.1 |
Pharmacokinetic and Physicochemical Comparisons
Piperazine-Modified Derivatives
- 3-(4-Oxo-4-(4-phenylpiperazin-1-yl)butyl)benzo[d][1,2,3]triazin-4(3H)-one (CAS 440331-39-5)
This derivative has a molecular weight of 377.44 g/mol and predicted pKa of 3.12, indicating moderate solubility under acidic conditions .
Brominated Analogues
Biological Activity
3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one, with a CAS number of 86589-72-2, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₂H₁₄N₄O
- Molecular Weight : 230.27 g/mol
- CAS Number : 86589-72-2
Synthesis
The synthesis of this compound typically involves reactions using hydrogen and palladium on activated charcoal in solvents like methanol and acetic acid under controlled conditions .
Anticancer Activity
Research indicates that derivatives of benzo[d][1,2,3]triazin compounds exhibit significant anticancer properties. For instance:
- Apoptosis Induction : In studies using MCF cell lines, compounds similar to 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin were shown to induce apoptosis effectively. The IC₅₀ values for these compounds ranged from 25.72 ± 3.95 μM .
- Tumor Growth Suppression : In vivo studies demonstrated that these compounds could suppress tumor growth in mice models .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific cellular pathways:
- PI3K Pathway Inhibition : Some derivatives have shown potent inhibitory activity against the PI3K pathway, which is crucial for cell survival and proliferation. For example, a related compound exhibited an IC₅₀ of 1.0 μM against phospho-AKT .
Structure-Activity Relationship (SAR)
The structural modifications on the triazinone core significantly influence the biological activity:
- Substituents : Variations in piperidine and other substituents can enhance the potency and selectivity of these compounds against cancer cell lines. For example, certain modifications led to IC₅₀ values as low as 0.06 μM in comparison to standard chemotherapeutics like cisplatin .
Data Table: Biological Activity Summary
| Compound Name | IC₅₀ (μM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | 25.72 ± 3.95 | MCF Cell Lines | Apoptosis Induction |
| Related Compound A | 0.06 | Various Cancer Cell Lines | PI3K Pathway Inhibition |
| Related Compound B | 11.7 | Breast Cancer (MDA-MB-231) | Reversible Inhibition |
Case Studies
Several studies have focused on the anticancer potential of triazinone derivatives:
- Study on MCF Cells : This study highlighted the ability of these compounds to induce apoptosis and inhibit tumor growth in vitro and in vivo settings .
- Mechanistic Insights : Further investigations into the molecular docking studies provided insights into how these compounds interact with target enzymes within cancer cells .
Q & A
Basic: What are the recommended synthetic routes for 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one?
Methodological Answer:
A Pd/Cu-catalyzed coupling reaction is a robust method for synthesizing triazinone derivatives. Terminal alkynes (e.g., 3-(prop-2-yn-1-yl)benzo[d][1,2,3]triazin-4(3H)-one) can be coupled with 2-iodophenols under optimized conditions (e.g., DMF/THF solvent system, 5–10% catalyst loading, 80–100°C). Yields typically range from 70–90%, depending on substrate compatibility. Post-reaction purification via silica gel chromatography or recrystallization (THF/hexane) is recommended .
Basic: How can the purity of synthesized this compound be assessed?
Methodological Answer:
Purity analysis should include:
- HPLC/UV-Vis : Compare retention times against reference standards (e.g., pharmacopeial impurity profiles for triazolo derivatives) .
- 1H/13C NMR : Confirm structural integrity by verifying piperidinyl proton signals (δ 1.3–2.3 ppm) and triazinone carbonyl peaks (δ 160–165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+ for C12H14N4O: calculated 231.1244) .
Basic: What coupling reagents are effective for incorporating this compound into peptide chains?
Methodological Answer:
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is preferred for low racemization, especially for sensitive residues like histidine. Protocol:
Dissolve triazinone (1.2 eq) and amino acid (1 eq) in DCM.
Add DEPBT (1.5 eq) and DIEA (3 eq).
Stir at 0°C for 2 hours, then room temperature overnight.
Purify via reverse-phase HPLC .
Advanced: How to optimize reaction yields in Pd/Cu-catalyzed synthesis of triazinone derivatives?
Methodological Answer:
- Catalyst Optimization : Screen Pd(OAc)2 (5–10 mol%) with CuI (15 mol%) in DMF/THF (3:1).
- Temperature Control : Maintain 80°C for 12–24 hours.
- Workup : Extract with ethyl acetate, wash with brine, and concentrate. Purify via flash chromatography (hexane/EtOAc gradient) .
Advanced: What analytical techniques differentiate synthetic byproducts in triazinone synthesis?
Methodological Answer:
- LC-MS : Detect minor byproducts (e.g., phosphanylidene-triazepinones) via [M+H]+ ion tracking.
- NMR Spectroscopy : Identify unique proton environments (e.g., δ 5.5–6.0 ppm for triazepinone NH groups) .
- X-ray Crystallography : Resolve ambiguous structures from recrystallized byproducts .
Advanced: How to evaluate the kinase inhibitory activity of triazinone derivatives?
Methodological Answer:
- In vitro Kinase Assay : Use recombinant TrkA kinase. Prepare test compounds in DMSO (10 mM stock).
- Protocol : Incubate kinase with ATP (10 µM) and substrate (0.1 mg/mL) in buffer (pH 7.5). Measure IC50 via fluorescence polarization (Ex/Em: 485/535 nm). Compare to KRC-108 (a TrkA inhibitor with IC50 = 12 nM) .
Advanced: What strategies are used to incorporate this compound into PROTACs?
Methodological Answer:
- Linker Design : Attach triazinone to E3 ligase ligands (e.g., VHL or CRBN) via PEG or alkyl spacers.
- Click Chemistry : Use CuAAC to conjugate alkyne-functionalized triazinone with azide-modified ligands.
- Validation : Confirm binary target engagement via NanoBRET or cellular thermal shift assays .
Advanced: How to address solubility issues in biological assays for this compound?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% final concentration) or β-cyclodextrin (10% w/v).
- Precipitation Check : Centrifuge (14,000 rpm, 10 min) before dosing.
- Alternative Formulations : Nanoemulsions (e.g., Tween-80/lecithin) improve aqueous stability .
Advanced: What computational methods predict the alpha-glucosidase inhibitory activity of triazinone analogs?
Methodological Answer:
- Molecular Docking : Use Autodock Vina with alpha-glucosidase (PDB ID: 2ZEJ). Prioritize analogs with binding energies < −8 kcal/mol.
- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-enzyme complexes.
- MM-PBSA : Calculate binding free energies to validate docking results .
Advanced: How to scale up the synthesis while maintaining purity?
Methodological Answer:
- Batch Scale-up : Increase solvent volume 3-fold and use mechanical stirring (500 rpm).
- Flow Chemistry : Implement Pd/Cu-coated microreactors (0.5 mL/min flow rate).
- Inline Monitoring : Use UV detectors (254 nm) to track reaction progress.
- Recrystallization : Use THF/hexane (1:5) for high-purity (>98%) isolation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
